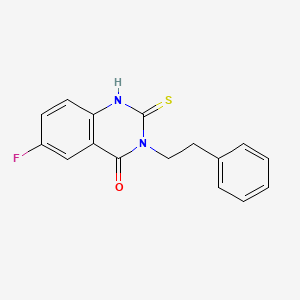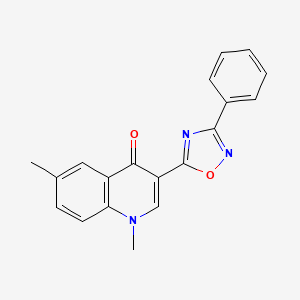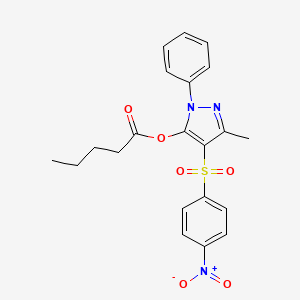
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
描述
6-Fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (FSPTQ) is a compound that has recently gained attention for its potential applications in scientific research. FSPTQ was first synthesized in 2018 and has since been studied for its potential use in a variety of fields, including pharmacology, chemistry, and biochemistry.
科学研究应用
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been studied for its potential use in a variety of scientific research applications. It has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), making it a potential therapeutic agent for the treatment of inflammation and pain. 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cell lines. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been used as a fluorescent probe for detecting and measuring intracellular reactive oxygen species (ROS).
作用机制
The exact mechanism of action of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not yet fully understood. However, it has been found to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cell lines by activating the mitochondrial pathway of apoptosis. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is thought to act as a fluorescent probe for detecting and measuring intracellular ROS by binding to DNA and producing a fluorescent signal.
Biochemical and Physiological Effects
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to have a variety of biochemical and physiological effects. In vitro studies have found that 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a potent inhibitor of COX-2, suggesting that it may be effective in treating inflammation and pain. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to induce apoptosis in cancer cell lines, suggesting that it may be effective in treating cancer. 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has also been found to act as a fluorescent probe for detecting and measuring intracellular ROS, suggesting that it may be useful in studying the effects of oxidative stress on cells.
实验室实验的优点和局限性
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to be a potent inhibitor of COX-2, making it a potential therapeutic agent for the treatment of inflammation and pain. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to be a fluorescent probe for detecting and measuring intracellular ROS, making it useful in studying the effects of oxidative stress on cells.
However, there are some limitations to the use of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in lab experiments. The exact mechanism of action of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not yet fully understood, making it difficult to predict its effects in vivo. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to induce apoptosis in cancer cell lines, suggesting that it may be toxic in other cell types.
未来方向
There are several potential future directions for the study of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. Further research is needed to better understand the exact mechanism of action of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one and to determine its potential toxicity in other cell types. Additionally, further research is needed to determine the potential therapeutic applications of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, including its potential use in the treatment of inflammation and pain. Additionally, further research is needed to determine the potential applications of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one as a fluorescent probe for detecting and measuring intracellular ROS. Finally, further research is needed to determine the potential applications of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in other fields, such as pharmacology, chemistry, and biochemistry.
合成方法
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is synthesized through a multi-step process beginning with the reaction of 2-aminobenzophenone and ethyl 2-bromoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with 1-fluoro-3-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, and the reaction is catalyzed by triethylamine. The final product is then purified through column chromatography.
属性
IUPAC Name |
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-12-6-7-14-13(10-12)15(20)19(16(21)18-14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHAPFODNWKYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00413474 | |
| Record name | AC1NQRE9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
6197-29-1 | |
| Record name | AC1NQRE9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486908.png)
![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B6486913.png)

![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486928.png)
![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide](/img/structure/B6486946.png)
![1-[(4-ethoxy-3-methoxyphenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B6486950.png)
![2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B6486958.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6486969.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6486979.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B6486983.png)
![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B6486994.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B6486998.png)